molecular formula C7H7N3 B1395933 6-Methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 885269-66-9

6-Methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1395933
Key on ui cas rn: 885269-66-9
M. Wt: 133.15 g/mol
InChI Key: PFZVWPNUEOVBPG-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a microwave vial 2-chloro-6-methylpyridine-3-carbaldehyde (1.98 g, 12.7 mmol) was dissolved in 1,4-dioxane (12 mL) and hydrazine (6.0 mL, 191 mmol) was added. The vial was sealed and heated under microwave irradiation at 150° C. for 1 h. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 50% to 100% EtOAc/heptane to provide 863 mg (41%) of 6-methyl-1H-pyrazolo[3,4-b]pyridine as a light yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.06 (s, 1H), 8.03 (d, J=8.3 Hz, 1H), 7.07 (d, J=8.3 Hz, 1H), 2.79 (s, 3H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[C:4]([CH3:10])[N:3]=1.[NH2:11][NH2:12]>O1CCOCC1>[CH3:10][C:4]1[N:3]=[C:2]2[NH:11][N:12]=[CH:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with 50% to 100% EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 863 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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